methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a formyl group, a methylsulfonyl group, and a carboxylate ester group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the formylation of the indole ring, followed by the introduction of the methylsulfonyl group and the esterification of the carboxyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to replace the methylsulfonyl group.
Major Products Formed
Oxidation: Methyl 3-carboxy-1-(methylsulfonyl)-1H-indole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1-(methylsulfonyl)-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole compounds.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methylsulfonyl group can enhance the compound’s solubility and stability. The indole ring provides a scaffold that can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the methylsulfonyl group, making it less soluble and stable.
Methyl 3-formyl-1-(methylthio)-1H-indole-2-carboxylate: Contains a methylthio group instead of a methylsulfonyl group, which may alter its reactivity and biological activity.
Methyl 3-formyl-1-(methylamino)-1H-indole-2-carboxylate: Features a methylamino group, potentially affecting its interaction with biological targets.
Uniqueness
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to the presence of the methylsulfonyl group, which enhances its solubility and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Properties
IUPAC Name |
methyl 3-formyl-1-methylsulfonylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-18-12(15)11-9(7-14)8-5-3-4-6-10(8)13(11)19(2,16)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENGWZAQQBGMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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